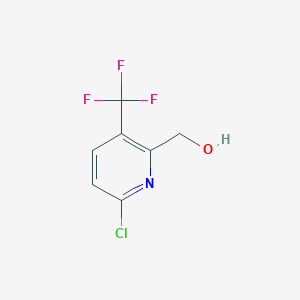
(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol” is a chemical compound that is a part of the trifluoromethylpyridines (TFMP) group . TFMP and its derivatives are used extensively in the agrochemical and pharmaceutical industries . They are primarily used for crop protection . More than 20 new TFMP-containing agrochemicals have been introduced to the market .
Synthesis Analysis
The synthesis of TFMP derivatives involves various methods . For instance, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a TFMP derivative, is used as a chemical intermediate for the synthesis of several crop-protection products .Molecular Structure Analysis
The molecular formula of “(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol” is C7H5ClF3NO . The structure includes a pyridine ring with a trifluoromethyl group and a methanol group attached to it .Chemical Reactions Analysis
The chemical reactions involving TFMP derivatives are complex and varied. They are used in the synthesis of human 11β-hydroxysteroid dehydrogenase type 1 . The intermediate 3f was formed by a Pd-catalyzed coupling reaction between intermediate 3e and 4-methyl-2-acetaminothiazole, which was then hydrolyzed in the presence of 6 M HCl and gave intermediate 3g .Physical And Chemical Properties Analysis
“(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol” is a colorless to white to yellow powder or crystals or liquid . The boiling point is predicted to be 191.1±35.0 °C, and the density is predicted to be 1.362±0.06 g/cm3 .Applications De Recherche Scientifique
Agrochemical Applications
(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol: is widely used in the agrochemical industry due to its effectiveness in pest control. The compound’s unique chemical structure allows it to act as a potent insecticide and herbicide. It is particularly effective against a broad spectrum of pests, making it a valuable component in crop protection . The trifluoromethyl group enhances the compound’s stability and bioavailability, ensuring prolonged action in the field.
Pharmaceutical Development
In pharmaceuticals, this compound serves as a key intermediate in the synthesis of various drugs. Its trifluoromethyl group is known to improve the pharmacokinetic properties of drugs, such as increasing metabolic stability and enhancing lipophilicity . This makes it a crucial building block in the development of medications for treating conditions like inflammation, cancer, and infectious diseases.
Veterinary Medicine
The compound is also utilized in veterinary medicine, where it is incorporated into formulations designed to treat parasitic infections in animals . Its efficacy in targeting specific parasites while maintaining a favorable safety profile makes it an important tool in animal health.
Material Science
In material science, (6-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol is used in the development of advanced materials. Its unique chemical properties contribute to the creation of polymers and coatings with enhanced durability and resistance to environmental factors . These materials are used in various industries, including automotive and aerospace, where high-performance materials are essential.
Catalysis
The compound plays a significant role in catalysis, particularly in the field of organic synthesis. It acts as a catalyst in various chemical reactions, facilitating the formation of complex molecules with high precision . This application is crucial in the production of fine chemicals and pharmaceuticals, where efficient and selective synthesis methods are required.
Environmental Science
In environmental science, (6-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol is studied for its potential use in bioremediation. Its ability to degrade certain pollutants makes it a candidate for cleaning up contaminated environments . Research is ongoing to optimize its use in breaking down harmful substances in soil and water.
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[6-chloro-3-(trifluoromethyl)pyridin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-6-2-1-4(7(9,10)11)5(3-13)12-6/h1-2,13H,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBRZAPYZGMHNLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1C(F)(F)F)CO)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloro-3-(trifluoromethyl)pyridin-2-yl)methanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2697482.png)
![7-hydroxy-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-8-((4-methylpiperazin-1-yl)methyl)-2H-chromen-2-one](/img/structure/B2697483.png)

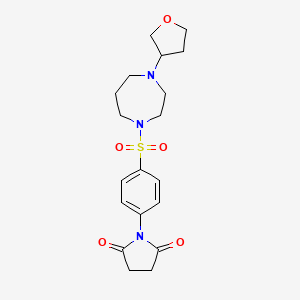
![2-(3-chlorophenyl)-4-(2-(2,5-dimethoxyphenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2697492.png)
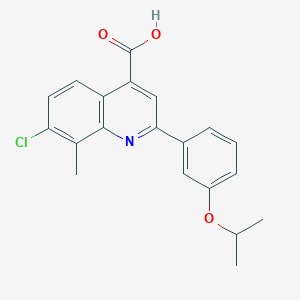
![6-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2697494.png)
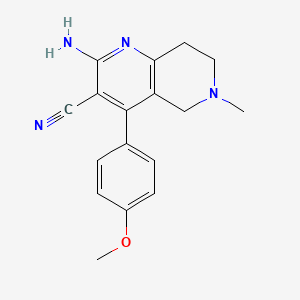
![3-(2-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-oxoethyl)quinazolin-4(3H)-one](/img/structure/B2697497.png)
![1-{[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methyl}-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2697498.png)
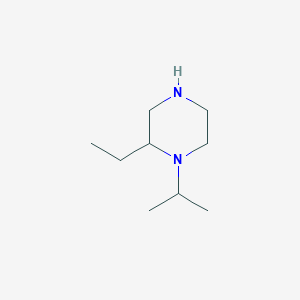

![2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid](/img/structure/B2697504.png)